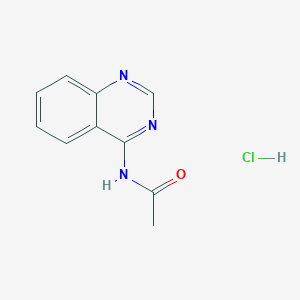
N-quinazolin-4-ylacetamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-quinazolin-4-ylacetamide;hydrochloride is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-quinazolin-4-ylacetamide;hydrochloride typically involves the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then reacted with various amines to produce quinazoline derivatives . The reaction conditions often include refluxing in acetic acid or other suitable solvents.
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale synthesis using metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis . These methods are designed to optimize yield and purity while minimizing environmental impact.
化学反应分析
Types of Reactions
N-quinazolin-4-ylacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinazolinone derivatives, while reduction may yield dihydroquinazoline derivatives .
科学研究应用
N-quinazolin-4-ylacetamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of N-quinazolin-4-ylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
相似化合物的比较
Similar Compounds
Quinazolinone: A closely related compound with similar biological activities.
4-chloroquinazoline: Another quinazoline derivative with potential anticancer properties.
2-methyl-4H-benzo[d][1,3]oxazin-4-one: An intermediate in the synthesis of various quinazoline derivatives
Uniqueness
N-quinazolin-4-ylacetamide;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which may enhance its solubility and bioavailability compared to other quinazoline derivatives .
属性
IUPAC Name |
N-quinazolin-4-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O.ClH/c1-7(14)13-10-8-4-2-3-5-9(8)11-6-12-10;/h2-6H,1H3,(H,11,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXJDGKQVWEQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=NC2=CC=CC=C21.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
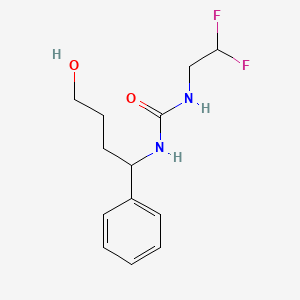
![N-[2-[(dimethylamino)methyl]phenyl]-2-fluoro-4-methylbenzenesulfonamide](/img/structure/B6749343.png)
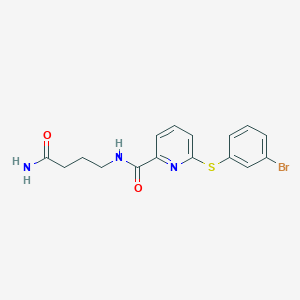
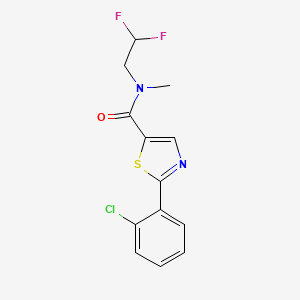
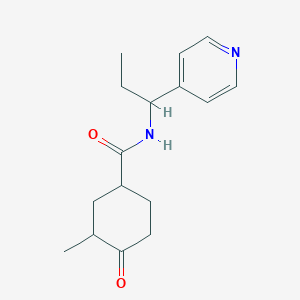
![1-[(2-Phenylcyclopropyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6749379.png)
![2-[3-[2-(1-Methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide](/img/structure/B6749410.png)
![3-[[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B6749422.png)
![N-[1-(2-chlorophenyl)ethyl]-N-methyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B6749428.png)
![3-Methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole](/img/structure/B6749433.png)
![2-Azabicyclo[4.1.0]heptan-2-yl-(2,3,4,5-tetrafluorophenyl)methanone](/img/structure/B6749438.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B6749440.png)
![2-[2-Methoxy-4-[2-(1-methylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide](/img/structure/B6749441.png)
![6-[5-(1-Benzylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidin-4-amine](/img/structure/B6749446.png)
